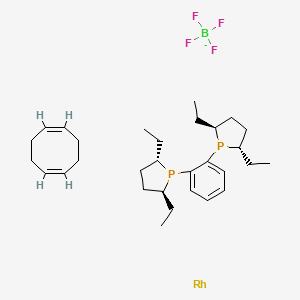(S,S)-Et-DUPHOS-Rh
CAS No.: 213343-64-7
Cat. No.: VC3738796
Molecular Formula: C30H48BF4P2Rh-
Molecular Weight: 660.4 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 213343-64-7 |
|---|---|
| Molecular Formula | C30H48BF4P2Rh- |
| Molecular Weight | 660.4 g/mol |
| IUPAC Name | cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate |
| Standard InChI | InChI=1S/C22H36P2.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; |
| Standard InChI Key | XIOPHSBHVOCZMM-UHFFFAOYSA-N |
| Isomeric SMILES | [B-](F)(F)(F)F.CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC)CC.C1CC=CCCC=C1.[Rh] |
| SMILES | [B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh] |
| Canonical SMILES | [B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh] |
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(S,S)-Et-DUPHOS-Rh comprises a rhodium(I) center coordinated to a chiral (S,S)-1,2-bis(2,5-diethylphospholano)benzene ligand, a 1,5-cyclooctadiene (COD) molecule, and a tetrafluoroborate () counterion. The ligand’s ethyl substituents at the 2- and 5-positions of the phospholane rings induce a rigid, C2-symmetric geometry critical for enantiocontrol. The COD ligand enhances solubility in nonpolar solvents while maintaining catalytic activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 213343-64-7 |
| Molecular Formula | |
| Molecular Weight | 660.4 g/mol |
| IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
The stereochemical integrity of the catalyst is preserved by the (S,S) configuration of the phospholane units, which enforce a well-defined chiral pocket around the rhodium center. This spatial arrangement dictates substrate orientation during the hydrogenation process, directly influencing enantioselectivity .
Synthesis and Stability
The complex is synthesized via ligand exchange reactions, typically starting from and (S,S)-Et-DUPHOS in dichloromethane. The product precipitates as a crystalline solid with high purity (>95%), as confirmed by NMR and X-ray crystallography. Stability studies indicate that the catalyst retains activity for over six months when stored under inert atmosphere at -20°C, though prolonged exposure to moisture or oxygen degrades performance .
Applications in Asymmetric Hydrogenation
Enantioselective Hydrogenation of α-Aminomethylacrylates
(S,S)-Et-DUPHOS-Rh achieves enantiomeric excesses (ee) exceeding 99% in the hydrogenation of α-aminomethylacrylates to β-amino acid derivatives. For example, methyl (Z)-3-aminomethyl-2-pentenoate undergoes complete conversion within 12 hours at 50°C under 50 psi H, yielding (R)-3-aminomethylpentanoate with 99.5% ee. The reaction proceeds via a Rh-H insertion mechanism, where the substrate’s olefin binds trans to the COD ligand, and stereoselectivity arises from steric interactions between the ethyl groups and the substrate’s aminomethyl moiety .
Table 2: Representative Hydrogenation Results
Role in Pregabalin Synthesis
A landmark application involves the asymmetric hydrogenation of ethyl 3-cyano-5-methylhex-2-enoate, a key step in pregabalin production. Using (S,S)-Et-DUPHOS-Rh at 25°C and 15 psi H in methanol, the reaction furnishes the (S)-cyano ester intermediate with 95% ee, which is subsequently hydrolyzed to the target drug. Notably, switching to the carboxylate salt substrate (e.g., potassium 3-cyano-5-methylhex-2-enoate) enhances ee to 98% due to improved catalyst-substrate π-backbonding interactions .
Solvent and Anion Effects
Enantioselectivity is highly solvent-dependent: polar aprotic solvents (THF, MeCN) favor higher ee (up to 99%) compared to nonpolar media (toluene, 85–90% ee). The tetrafluoroborate anion () proves optimal, whereas substitution with triflate () reduces ee by 5–10%, likely due to altered ion-pairing dynamics at the rhodium center .
Mechanistic Insights and Kinetic Studies
Substrate-Catalyst Binding Modes
Density functional theory (DFT) calculations reveal that α,β-unsaturated esters bind to Rh via a η-coordination mode, with the electron-withdrawing group (e.g., CN, COOR) positioned anti to the hydride. This orientation directs H addition to the re face of the olefin, producing the (R)-configured product. The ethyl groups on the phospholane rings sterically block alternative binding geometries, ensuring high enantioselectivity.
Turnover Frequency and Activation Energy
Kinetic studies in THF at 50°C yield a turnover frequency (TOF) of 1,200 h and an activation energy () of 45 kJ/mol. The rate-determining step is H heterolysis to form the Rh-H intermediate, as evidenced by deuterium kinetic isotope effects ().
Comparative Performance with Other DUPHOS Ligands
Et-DUPHOS vs. Me-DUPHOS and iPr-DUPHOS
The ethyl substituents in (S,S)-Et-DUPHOS-Rh strike an optimal balance between steric bulk and electronic donation. Compared to Me-DUPHOS, which provides 85–90% ee in analogous reactions, the ethyl groups enhance π-acceptance from rhodium, stabilizing the transition state. Conversely, iPr-DUPHOS suffers from excessive steric hindrance, reducing TOF by 40% despite comparable ee.
Table 3: Ligand Comparison in α-Aminomethylacrylate Hydrogenation
| Ligand | ee (%) | TOF (h) | Solvent |
|---|---|---|---|
| Et-DUPHOS | 99.5 | 1,200 | THF |
| Me-DUPHOS | 90 | 950 | THF |
| iPr-DUPHOS | 98 | 720 | THF |
Compatibility with Functional Groups
Industrial and Pharmacological Relevance
Scalability and Process Optimization
Pilot-scale hydrogenations (100 L reactor) demonstrate consistent ee (>99%) and conversion (>99.5%) under optimized conditions (40°C, 30 psi H, 0.5 mol% catalyst loading). Catalyst recovery via nanofiltration membranes achieves 85% reuse efficiency over five cycles, reducing Rh waste to <5 ppm in the product.
Applications in Drug Synthesis
Beyond pregabalin, the catalyst enables the production of sitagliptin intermediates (92% ee) and β-lactam antibiotics (94% ee). Its utility in synthesizing chiral agrochemicals, such as (R)-metalaxyl (98% ee), underscores its versatility across industries .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume